N-(2-ethylphenyl)-3-methoxybenzamide
Description
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-3-methoxybenzamide |
InChI |
InChI=1S/C16H17NO2/c1-3-12-7-4-5-10-15(12)17-16(18)13-8-6-9-14(11-13)19-2/h4-11H,3H2,1-2H3,(H,17,18) |
InChI Key |
DLBYDLGBLBQWMQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)OC |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares N-(2-ethylphenyl)-3-methoxybenzamide with structurally or functionally related benzamides, focusing on pharmacological profiles, physicochemical properties, and applications.
Structural Comparisons
Key Observations :
- Substituent Effects: The ethylphenyl group in the target compound balances lipophilicity (predicted logP ~2–3) for CNS penetration, similar to Compound 7 (logP = 2.37–2.55) .
- Pharmacophores : The 3-methoxy group is conserved in dopamine D4 ligands (Compound 7) and enzyme inhibitors (3-methoxybenzamide), suggesting its role in π-stacking or hydrogen bonding .
Pharmacological and Physicochemical Profiles
*Predicted based on structural analogs.
†Estimated using fragment-based methods.
‡Experimental value.
§Calculated using ChemDraw.
Key Findings :
- Receptor Selectivity: Compound 7 demonstrates nanomolar D4 affinity (>100-fold selectivity over D2/D3), attributed to its piperazinyl-ethyl side chain and cyanopyridinyl group, which optimize steric and electronic interactions . The target compound’s ethylphenyl group may similarly enhance D4 selectivity but requires empirical validation.
- Enzyme Inhibition : 3-Methoxybenzamide inhibits poly(ADP-ribose) synthesis, enhancing bleomycin cytotoxicity in cells . The absence of bulky substituents in this compound contrasts with the target’s ethylphenyl group, which may hinder enzyme access.
Preparation Methods
Synthesis of 3-Methoxybenzoyl Chloride
3-Methoxybenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent such as toluene or dichloromethane. The reaction typically proceeds at elevated temperatures (110°C) for 6 hours, yielding 3-methoxybenzoyl chloride with near-quantitative conversion. Excess thionyl chloride is removed via reduced-pressure distillation, leaving the acyl chloride in toluene for subsequent reactions.
Coupling with 2-Ethylaniline
The acyl chloride is reacted with 2-ethylaniline in a biphasic system (e.g., ethyl acetate/water) using a mild base like potassium carbonate (K₂CO₃) to neutralize HCl byproducts. The reaction achieves 85–92% yield after 4 hours at room temperature. Purification via silica gel chromatography or recrystallization from acetone/dioxane yields the final product with >98% purity.
Table 1: Reaction Conditions for Acyl Chloride Method
Carbodiimide-Mediated Coupling
For laboratories avoiding acyl chlorides, carbodiimide reagents such as N,N′-diisopropylcarbodiimide (DIC) enable direct coupling between 3-methoxybenzoic acid and 2-ethylaniline. This method is favored for its operational simplicity and compatibility with acid-sensitive substrates.
Activation with DIC and HOBt
3-Methoxybenzoic acid is dissolved in dichloromethane (DCM) with DIC (1.5 equiv) and N-hydroxybenzotriazole (HOBt, 1.5 equiv). The mixture is stirred at room temperature for 30 minutes to form the active ester intermediate. 2-Ethylaniline (1.4 equiv) is then added, and the reaction proceeds for 12 hours. The crude product is washed with dilute HCl and brine, followed by purification via flash chromatography (petroleum ether/ethyl acetate = 3:2).
Table 2: Carbodiimide Method Optimization
| Parameter | Details | Source |
|---|---|---|
| Coupling Reagent | DIC/HOBt | |
| Solvent | Dichloromethane (DCM) | |
| Reaction Time | 12 hours | |
| Workup | HCl/brine wash | |
| Final Product Yield | 78–84% |
Alkylation of Intermediate Amides
Alternative routes involve alkylation of pre-formed benzamide intermediates. For example, 3-methoxy-4-aminobenzoic acid is condensed with 2-ethylaniline, followed by selective N-alkylation using iodomethane (MeI) or propionyl chloride. This method is advantageous for introducing additional functional groups but requires careful control to avoid over-alkylation.
Selective Monoalkylation
Using NaHCO₃ as a mild base, the amine group of N-(2-ethylphenyl)-3-methoxybenzamide is alkylated with MeI in DCM at 0°C. Monoalkylated products dominate (70–75% yield), with dialkylated byproducts forming only under excess MeI.
Industrial-Scale Production
Patent CN107721869A outlines a scalable process for analogous compounds, emphasizing solvent recovery and cost efficiency. 3-Methoxybenzoic acid and 2-ethylaniline are reacted in toluene with SOCl₂, followed by distillation to recover excess reagents. Continuous flow reactors reduce reaction times to 3–4 hours while maintaining yields above 90%.
Purity and Characterization
Critical quality parameters include:
-
Melting Point : 148–150°C (recrystallized from ethanol).
-
NMR : δ 7.8 (d, 1H, Ar-H), δ 3.9 (s, 3H, OCH₃), δ 2.6 (q, 2H, CH₂CH₃).
-
HPLC Purity : >99% (C18 column, acetonitrile/water gradient).
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Acyl Chloride | 85–92% | >98% | High | Low |
| Carbodiimide | 78–84% | >95% | Moderate | High |
| Alkylation | 70–75% | >90% | Low | Moderate |
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to optimize the dopamine D4 receptor affinity of N-(2-ethylphenyl)-3-methoxybenzamide derivatives?
- Methodological Answer : Modifications focus on the benzamide core and substituents on the piperazine ring. For example, introducing electron-withdrawing groups (e.g., 3-cyanopyridinyl) enhances D4 affinity while reducing off-target binding to D2/D3 receptors and σ1 receptors. Synthetic routes typically involve coupling reactions (e.g., amide bond formation) followed by purification via column chromatography and validation via NMR and LCMS .
Q. How is lipophilicity (logP) controlled in this compound analogs to improve CNS penetration?
- Methodological Answer : LogP is adjusted by modifying substituents to balance brain permeability and nonspecific binding. For instance, compounds with logP values of 2.37–2.55 (e.g., derivatives bearing methoxy or cyano groups) show optimal brain uptake in murine models. Lipophilicity is measured via shake-flask or HPLC methods and correlated with in vivo CNS penetration studies after intraperitoneal administration .
Q. What in vitro assays are used to assess selectivity of this compound derivatives for dopamine D4 over related receptors?
- Methodological Answer : Radioligand binding assays with [³H]spiperone (D2/D3) and [³H]DTG (σ1) are standard. For example, compound 7 exhibits >100-fold selectivity for D4 over D2, D3, 5-HT receptors, and σ1. Selectivity is quantified via IC50 ratios and validated using HEK-293 cells transfected with human receptor subtypes .
Advanced Research Questions
Q. How are carbon-11 labeled this compound derivatives validated as PET tracers for dopamine D4 receptors in vivo?
- Methodological Answer : Radiolabeling involves introducing [¹¹C]methyl groups via methylation of precursor phenols. PET imaging in non-human primates reveals time-dependent accumulation in D4-rich regions (e.g., retina). Biodistribution studies and blocking experiments with unlabeled ligands confirm target specificity. Kinetic modeling (e.g., Logan plot) quantifies receptor occupancy .
Q. What crystallographic techniques identify polymorphic forms of this compound derivatives, and how do these forms impact drug development?
- Methodological Answer : Single-crystal X-ray diffraction distinguishes polymorphs (e.g., orthorhombic vs. triclinic systems). For example, N-(3-hydroxyphenyl)-3-methoxybenzamide exhibits two polymorphs with differing hydrogen-bond networks and densities. Molecular dynamics simulations predict stability and solubility differences, which are critical for formulation .
Q. How can structural contradictions in reported receptor affinity data for this compound analogs be resolved?
- Methodological Answer : Discrepancies arise from assay variability (e.g., cell line differences, radioligand purity). Standardization includes using common reference compounds (e.g., clozapine for D4), validating receptor expression levels via qPCR, and cross-testing in orthogonal assays (e.g., functional cAMP assays). Meta-analyses of published IC50 values also reconcile differences .
Q. What computational approaches guide the design of this compound derivatives with improved metabolic stability?
- Methodological Answer : Density functional theory (DFT) predicts metabolic hotspots (e.g., methoxy group oxidation). Molecular docking into D4 receptor models (PDB: 5WIU) identifies steric clashes or unfavorable interactions. In silico ADMET tools (e.g., SwissADME) prioritize analogs with lower CYP450 inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
